(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound with a notable structure comprising a pyrrolidine ring bonded to a phenyl group and a triazole ring, further connected to a 3,4-dichlorophenyl moiety. Its unique architecture confers a range of chemical and biological properties, making it of significant interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reaction: : Starting from 3,4-dichlorophenyl acetic acid, the carboxyl group is activated using thionyl chloride to form 3,4-dichlorophenyl acetyl chloride.
Nucleophilic Substitution: : The acetyl chloride reacts with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine in the presence of a base such as triethylamine, leading to the formation of the final product.
Purification: : The crude product is purified through column chromatography, yielding (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone.
Industrial Production Methods
While the above method is suitable for small-scale synthesis, industrial production would involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. This may include using more efficient catalysts or alternative solvents and scaling up the reaction in flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, potentially forming N-oxides.
Reduction: : Reduction can occur at the triazole ring under strong reducing conditions, which may lead to hydrogenation of the triazole ring.
Substitution: : The aromatic rings (phenyl and dichlorophenyl) can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Strong reducing agents such as lithium aluminium hydride.
Substitution: : Halogenation or nitration can be achieved using reagents like chlorine or nitric acid.
Major Products Formed
Oxidation: : Pyrrolidine N-oxides.
Reduction: : Saturated triazole derivatives.
Substitution: : Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
As an intermediate in the synthesis of more complex organic molecules.
Involved in studying reaction mechanisms due to its diverse reactive sites.
Biology
Used as a probe to study protein-ligand interactions due to its binding affinity to certain enzymes and receptors.
Medicine
Investigated for potential pharmacological properties, including antifungal and antibacterial activities.
Industry
Utilized in developing advanced materials, including specialty polymers and coatings.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its triazole ring and phenyl groups facilitate interactions with hydrophobic pockets and active sites within proteins. This binding can inhibit or modulate the activity of these molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,4-dichlorophenyl)(4-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
(3,4-dichlorophenyl)(3-(4-methylphenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Uniqueness
Compared to its analogs, (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone features a phenyl group on the triazole ring, which enhances its ability to engage in π-π stacking interactions and hydrophobic interactions. This modification can increase its affinity for certain biological targets, thus making it more potent in its applications.
And there we have it: a deep dive into the intricacies of this fascinating compound. Anything else I can elaborate on?
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c20-16-7-6-14(10-17(16)21)19(26)24-9-8-15(11-24)25-12-18(22-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPIKIYXVUKFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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